molecular formula C15H25NO5 B1675737 Lycopsamin CAS No. 10285-07-1

Lycopsamin

Katalognummer: B1675737
CAS-Nummer: 10285-07-1
Molekulargewicht: 299.36 g/mol
InChI-Schlüssel: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lycopsamine is a pyrrolizidine alkaloid found in various plants, particularly in the Boraginaceae family, such as comfrey (Symphytum officinale). Pyrrolizidine alkaloids are known for their hepatotoxic properties, and lycopsamine is no exception. It is a monoester of retronecine and is often found alongside other similar alkaloids like intermedine .

Wissenschaftliche Forschungsanwendungen

Lycopsamine has been studied extensively for its toxicological properties. It is known to cause hepatotoxicity and has been used in research to understand the mechanisms of liver damage caused by pyrrolizidine alkaloids. Additionally, lycopsamine and its derivatives are used in analytical chemistry for the development of sensitive detection methods for pyrrolizidine alkaloids in food and herbal products .

Wirkmechanismus

Target of Action

Lycopsamine, a pyrrolizidine alkaloid, primarily targets human hepatocytes . It has been found to inhibit the proliferation of human lung cancer cells .

Mode of Action

Lycopsamine interacts with its targets, leading to a significant reduction in the proliferation rate in a dose-dependent manner . The antiproliferative effect of lycopsamine is due to autophagy, and the expressions of pro-autophagy proteins (LC3-I, LC3-II, Beclin-1) increase upon drug exposure .

Biochemical Pathways

Lycopsamine affects several biochemical pathways. It causes a burst of intracellular reactive oxygen species (ROS), mitochondrial apoptosis, and endoplasmic reticulum (ER) stress . Additionally, it can cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This pathway is a part of the unfolded protein response (UPR) that is activated in response to ER stress.

Pharmacokinetics

Like other pyrrolizidine alkaloids, it is likely to be metabolized in the liver, which is the primary site of toxicity .

Result of Action

The result of lycopsamine’s action is the induction of apoptosis and autophagy in targeted cells . It inhibits cell cycle progression at the G2/M checkpoint in lung cancer cells . Furthermore, the expressions of the IL-2 gene decrease after lycopsamine treatment .

Action Environment

The action of lycopsamine can be influenced by environmental factors. For instance, it frequently coexists with other pyrrolizidine alkaloids in plants such as comfrey and tea . The combined effect of these compounds can lead to enhanced hepatotoxicity .

Biochemische Analyse

Biochemical Properties

Lycopsamine interacts with various enzymes, proteins, and other biomolecules. It is a monoester PA, which means it has one ester bond in its structure . This structural feature allows lycopsamine to participate in biochemical reactions involving ester hydrolysis

Cellular Effects

Lycopsamine has been shown to have significant effects on various types of cells. In a study on human lung cancer cells, lycopsamine was found to inhibit cell proliferation through induction of apoptosis and autophagy, and suppression of interleukin-2 . This suggests that lycopsamine can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of lycopsamine involves its bioactivation in the liver. The activated form of lycopsamine can bind to proteins and DNA, leading to hepatotoxicity . It has been suggested that lycopsamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of lycopsamine change over time in laboratory settings. It has been observed that lycopsamine reduces apoptotic cell death following spinal cord injury . This reduction in apoptosis was associated with downregulation of certain proteins, indicating that lycopsamine may have long-term effects on cellular function .

Metabolic Pathways

Lycopsamine is involved in specific metabolic pathways. It is metabolized in the liver where it is converted into a toxic metabolite through the process of bioactivation . This involves enzymes such as cytochrome P450 .

Transport and Distribution

It is known that PAs, including lycopsamine, can be transported across cell membranes and distributed within various tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lycopsamine can be isolated from the roots of comfrey through a series of extraction and purification steps. The process typically involves the reduction of N-oxides followed by ion-exchange chromatography. The alkaloid is further purified using preparative layer chromatography and high-performance liquid chromatography. The identity of lycopsamine is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of lycopsamine is not common due to its toxic nature. the extraction from plant sources remains the primary method. The process involves the use of organic solvents and ion-exchange resins to isolate and purify the alkaloid from plant material .

Analyse Chemischer Reaktionen

Types of Reactions: Lycopsamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of N-oxides is a crucial step in its isolation process.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include lycopsamine N-oxide and various ester derivatives .

Vergleich Mit ähnlichen Verbindungen

  • Intermedine
  • Echinatine
  • Indicine
  • Rinderine
  • Supinine
  • Amabiline

Lycopsamine’s unique esterification pattern and its presence in specific plant species make it a compound of interest in both toxicological studies and analytical chemistry.

Eigenschaften

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145542
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-07-1
Record name (+)-Lycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycopsamine
Reactant of Route 2
Reactant of Route 2
Lycopsamine
Reactant of Route 3
Lycopsamine
Reactant of Route 4
Lycopsamine
Reactant of Route 5
Lycopsamine
Reactant of Route 6
Lycopsamine
Customer
Q & A

Q1: What are the primary cellular targets of lycopsamine?

A1: Research indicates that lycopsamine interacts with various cellular processes. In human lung cancer cells, it has been shown to induce both apoptosis (programmed cell death) and autophagy (cellular self-degradation) []. It also appears to inhibit cell cycle progression at the G2/M checkpoint and suppress interleukin-2 (IL-2) gene expression in these cells []. In rat models of spinal cord injury, lycopsamine demonstrated protective effects by reducing lesion area and suppressing cell death, potentially through the downregulation of calpain, cleaved caspases 3 and 9, and Bax, as well as upregulating Bcl-2 expression [].

Q2: How does lycopsamine influence apoptosis in cancer cells?

A2: Lycopsamine treatment has been associated with an increase in Bax levels and a decrease in Bcl-2 levels in human lung cancer cells, which are indicative of apoptosis induction [].

Q3: What role does lycopsamine play in autophagy regulation?

A3: Lycopsamine exposure has been linked to increased expression of pro-autophagy proteins, specifically LC3-I, LC3-II, and Beclin-1, in human lung cancer cells, suggesting its role in autophagy induction [].

Q4: What is the molecular formula and weight of lycopsamine?

A4: Lycopsamine has the molecular formula C18H27NO6 and a molecular weight of 353.41 g/mol.

Q5: What spectroscopic data is available for lycopsamine?

A5: Comprehensive ¹H and ¹³C nuclear magnetic resonance (NMR) data for lycopsamine, its diastereoisomers (echinatine and rinderine), and their N-oxides have been reported, providing valuable insights into their structural configurations [].

Q6: Are there studies exploring the stability of lycopsamine under various conditions?

A6: A study examining a high-performance liquid chromatography-mass spectrometry/mass spectrometry (HPLC-MS/MS) method for lycopsamine determination in aqueous samples demonstrated stability for 25 days at 22 °C, 10 °C, and -25 °C [].

A6: Current research primarily focuses on the biological activities and toxicological profile of lycopsamine. There is limited information available regarding its catalytic properties, computational modeling, structure-activity relationships, or specific formulation strategies. Further research is needed in these areas.

A6: The primary focus of existing research on lycopsamine centers on its potential toxicity. Specific safety and handling regulations concerning lycopsamine may vary depending on geographic location and intended application. It is crucial to consult relevant safety data sheets and regulatory guidelines for the most up-to-date information.

A6: While research highlights the biological effects of lycopsamine, specific details about its absorption, distribution, metabolism, and excretion (ADME) remain largely unexplored. Further investigations are necessary to elucidate its pharmacokinetic and pharmacodynamic properties fully.

Q7: What in vitro models have been used to study the effects of lycopsamine?

A7: Human lung cancer cell lines (A549) and normal lung fibroblast cells (MRC5) have been utilized to assess the antiproliferative and cytotoxic effects of lycopsamine [].

Q8: What in vivo models have been employed to investigate lycopsamine?

A8: Rat models of spinal cord injury have been used to demonstrate the protective effects of lycopsamine, particularly its ability to improve functional recovery and reduce cell death []. Male California White chicks were also used to evaluate the toxicity of a reduced comfrey alkaloid extract compared to purified lycopsamine and intermedine []. Additionally, rat models of diabetes mellitus have been used to study the potential therapeutic effects of lycopsamine, which include improved glucose and lipid metabolism, reduced inflammation, and potential modulation of the nuclear factor-kappa B and 5' adenosine monophosphate-activated protein kinase pathways [].

A8: Current research predominantly focuses on lycopsamine's toxicological profile and potential therapeutic applications. There is limited information available regarding resistance mechanisms, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or adverse effect monitoring.

Q9: What is the primary concern regarding lycopsamine's safety?

A9: Lycopsamine, like other 1,2-unsaturated PAs, is known to be potentially hepatotoxic (toxic to the liver) [, ]. There are also concerns about its potential pneumotoxic (toxic to the lungs), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties [, ].

Q10: What are the potential long-term effects of lycopsamine exposure?

A10: Chronic exposure to lycopsamine and other PAs has been linked to liver damage, including cirrhosis and cancer, in both humans and animals [, ].

Q11: What is the toxicity of lycopsamine compared to other PAs?

A11: Studies comparing the toxicity of a crude comfrey extract containing lycopsamine and intermedine to the individual purified alkaloids in chicks found the extract to be more toxic, suggesting a synergistic or additive effect [].

Q12: What analytical methods are commonly used to detect and quantify lycopsamine?

A12: Several analytical techniques are employed for lycopsamine analysis, including: * Thin-layer chromatography (TLC), often coupled with derivatization using Dann-Mattocks reagent and densitometric analysis, is employed for screening and quantifying lycopsamine in comfrey root extracts [, , ]. * High-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) or tandem MS (MS/MS), is widely utilized for separation, identification, and quantification of lycopsamine in various matrices, including plant materials, honey, and biological samples [, , , , ].* Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for profiling volatile compounds in plant extracts and identifying the presence of lycopsamine and other PAs [, , ].

Q13: What are the advantages of using HPLC-MS/MS for lycopsamine analysis?

A13: HPLC-MS/MS offers high sensitivity, selectivity, and the ability to quantify lycopsamine in complex matrices, even at low concentrations [, , ].

Q14: How can isomeric PAs like lycopsamine and intermedine be differentiated analytically?

A14: Resolving isomeric PAs like lycopsamine and intermedine, which exhibit similar mass spectral characteristics, can be achieved using low-temperature chromatography, particularly by operating the UHPLC system at lower temperatures (e.g., 5 °C) []. This optimization enhances chromatographic resolution and allows for better differentiation and quantification of these isomers in complex samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.